1,1,1-Trideuteriobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,1,1-Trideuteriobutan-2-ol” is a chemical compound with the molecular formula C4H10O . It is also known as 1,1,1-Trideuterobutane . The molecular weight of this compound is 61.14 .
Molecular Structure Analysis
The molecular structure of a compound like “1,1,1-Trideuteriobutan-2-ol” can be analyzed using various techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) . These techniques provide vital structural information about the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1,1,1-Trideuteriobutan-2-ol” can be determined using various analytical techniques . These properties include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Biofuel Production
Sec-Butanol is an important and promising biofuel candidate . It is generally produced from heterotrophic microorganisms by carbohydrate fermentation . It is a better fuel additive than ethanol due to its higher energy content, lower hygroscopicity, and corrosiveness .
Chemical Feedstock
Butanol is an important chemical feedstock used for the synthesis of butyl acrylate and methacrylate esters, butyl glycol ether, butyl acetate, etc . It is also used as a solvent for the preparation of pharmaceutical products such as antibiotics, vitamins, and hormones .
Solvent in Various Industries
It is used as an efficient diluent solvent in the oil industry, perfume industry and as an extracting agent (food-grade) in the flavor industry .
Advanced Biofuels Synthesis
Sec-Butanol production relies on glucose fermentation methods to date and its synthesis has not previously been reported directly via Guerbet catalysis . In this paper, they report homogeneous catalysts that, by judicious choice of ligand, can access all of the technologically-relevant butanol isomers including sec-butanol .
Pd-catalyzed Diastereoselective 1,1-diarylation
This compound is used in a Pd-catalyzed diastereoselective 1,1-diarylation of 1,1-diarylethylene with chelation group free to enable the modular synthesis of smart material candidates .
Functionalisation of Esters via 1,3-chelation
For the first time, both 1,3-chelation and the formation of a tetrahedral intermediate were confirmed as the key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .
properties
IUPAC Name |
1,1,1-trideuteriobutan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTANRVKWQNVYAZ-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
sec-Butanol-1,1,1-d3 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.